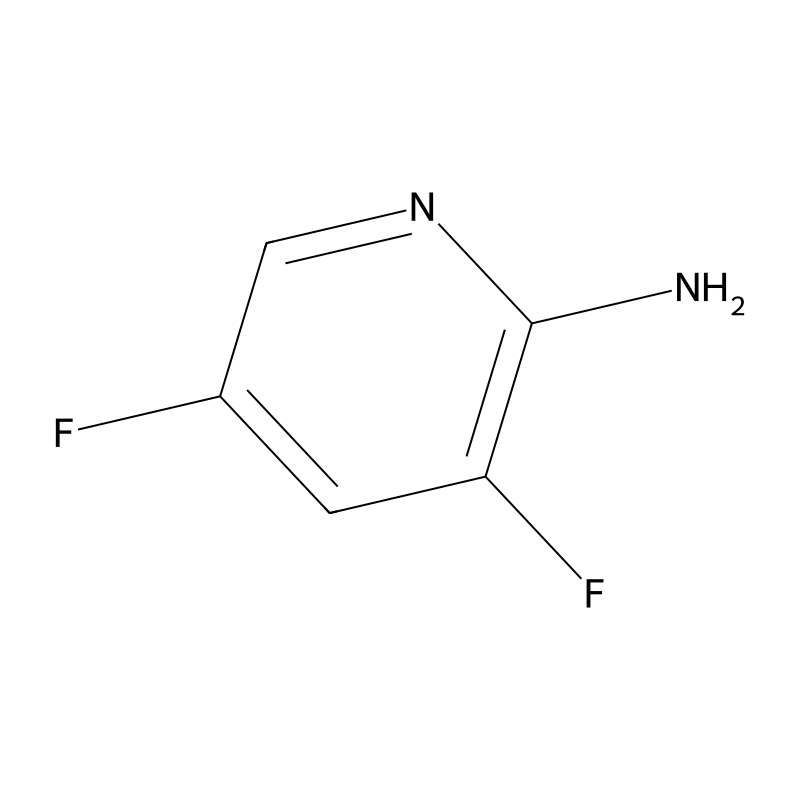

2-Amino-3,5-difluoropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties

2-Amino-3,5-difluoropyridine is a heterocyclic aromatic compound. This means it contains a ring structure with alternating carbon and nitrogen atoms, and it exhibits aromatic character due to its electron structure.

Potential Applications

- Medicinal Chemistry: The amine and difluorine groups on the pyridine ring are functional groups that can participate in various chemical reactions. This could allow 2-Amino-3,5-difluoropyridine to be a building block for the synthesis of novel pharmaceuticals PubChem: .

- Materials Science: The aromatic ring structure and presence of fluorine atoms can influence properties desirable in some materials. More research is needed to determine if 2-Amino-3,5-difluoropyridine is suitable for the development of new materials PubChem: .

2-Amino-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula CHFN. It appears as a colorless solid and is soluble in various organic solvents. The compound features both amino and difluoromethyl groups, which significantly influence its chemical behavior and potential applications in organic synthesis and medicinal chemistry .

Currently, there's no documented research on the specific mechanism of action of 2-amino-3,5-difluoropyridine in any biological system.

- Fluorinated compounds: Some fluorinated compounds can be corrosive or pose health risks. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood until specific safety data becomes available.

- Aromatic amines: Certain aromatic amines can be carcinogenic. General laboratory safety protocols for handling potentially hazardous chemicals should be followed.

- Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups, making it a versatile intermediate for synthesizing various derivatives.

- Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to yield other amine derivatives .

Common Reagents and Conditions- Substitution Reactions: Typically conducted in polar solvents like dimethyl sulfoxide, using nucleophiles such as amines or thiols.

- Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

- Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.

The synthesis of 2-amino-3,5-difluoropyridine typically involves fluorination of pyridine derivatives. A common method is the Baltz-Schiemann reaction, which includes:

- Diazotization of 2-aminopyridine.

- Subsequent fluorination to yield the desired compound.

Industrial production often mirrors these synthetic routes but emphasizes optimizing reaction conditions for higher yields and purity .

The applications of 2-amino-3,5-difluoropyridine span several fields:

- Organic Synthesis: Acts as a building block for more complex fluorinated compounds.

- Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

- Agrochemicals: Utilized in the development of agricultural chemicals due to its reactive properties.

Several compounds share structural similarities with 2-amino-3,5-difluoropyridine. Notable examples include:

| Compound Name | Similarity Score |

|---|---|

| 2,5-Difluoropyridine | 0.86 |

| 4-Amino-2,3,5,6-tetrafluoropyridine | 0.85 |

| 2,6-Diamino-3,5-difluoropyridine | 0.86 |

| 3,5-Difluoro-4-methylpyridin-2-amine | 0.85 |

| 2,4-Difluoropyrimidine | 0.79 |

Uniqueness

What sets 2-amino-3,5-difluoropyridine apart from these compounds is its unique combination of both amino and difluoro substituents on the pyridine ring. This configuration enhances its stability and reactivity compared to other fluorinated pyridines and allows for further functionalization opportunities.

Traditional Synthetic Approaches

Fluorination Reactions of Pyridine Derivatives

The fluorination of pyridine derivatives represents a fundamental approach to synthesizing 2-amino-3,5-difluoropyridine [1]. Selective fluorination reactions utilizing elemental fluorine-iodine mixtures have demonstrated exceptional efficiency in introducing fluorine atoms at specific positions of the pyridine ring [1]. These reactions proceed through fluoride ion attack on intermediate nitrogen-iodo-heterocyclic species, providing high yields at room temperature conditions [1].

A particularly effective methodology involves the nucleophilic substitution of polyfluoropyridine precursors . The synthesis typically commences with pentafluoropyridine, where selective substitution of fluorine atoms is achieved using ammonia or azide reagents under controlled temperatures ranging from 60 to 80 degrees Celsius . The first step involves the reaction of pentafluoropyridine with sodium azide in dimethylformamide at 70 degrees Celsius to replace fluorine at the 2-position, followed by subsequent reduction or hydrolysis to introduce the amino group .

The Baltz-Schiemann reaction provides another classical approach, involving the diazotization of 2-aminopyridine followed by fluorination . This method has been extensively utilized for incorporating fluorine atoms into pyridine derivatives, though optimization of reaction conditions is crucial for ensuring high yield and purity .

Hydrazine-mediated Substitution Strategies

Hydrazine-mediated substitution represents a cornerstone methodology for synthesizing 2-amino-3,5-difluoropyridine derivatives [4] [5]. The process involves reacting 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to obtain 2-hydrazino-3-substituted-5,6-difluoropyridine [4]. This intermediate undergoes subsequent reduction with hydrogen in the presence of Raney nickel catalyst to yield 2-amino-3-substituted-5,6-difluoropyridine [4].

The hydrazine substitution process operates under mild conditions compared to traditional high-temperature, high-pressure aqueous ammonia methods [4]. Reaction temperatures typically range from 30 to 150 degrees Celsius, with preferred conditions between 30 to 100 degrees Celsius . The reaction duration spans 2 to 10 hours, utilizing 3 to 15 equivalents of hydrazine monohydrate, with optimal results achieved using 3 to 8 equivalents .

An alternative dehydrazination pathway involves treating the hydrazino intermediate with 10 percent aqueous copper sulfate in acetic acid to remove hydrazino groups . This multi-step process allows for selective substitution patterns and fine-tuning of fluorine and amino group positions on the pyridine ring . The dehydrazination reaction proceeds at temperatures between 0 to 40 degrees Celsius over 10 to 48 hours .

Table 1: Hydrazine-mediated Synthesis Conditions

| Parameter | Range | Optimal Conditions | Duration |

|---|---|---|---|

| Temperature | 30-150°C | 30-100°C | 2-10 hours |

| Hydrazine equivalents | 3-15 eq | 3-8 eq | - |

| Dehydrazination temperature | 0-40°C | - | 10-48 hours |

Industrial-scale Production Protocols

Catalytic Hydrogenation Methods

Industrial production of 2-amino-3,5-difluoropyridine extensively employs catalytic hydrogenation methodologies utilizing various metal catalysts [7] [8]. Raney nickel catalyst demonstrates exceptional effectiveness in reducing hydrazino intermediates to amino derivatives under hydrogen atmosphere . The catalyst selection proves critical for efficient reduction while maintaining fluorine substitution patterns .

Palladium-based catalysts, particularly palladium on carbon, provide robust solutions for large-scale hydrogenation processes [7] [8]. The synthesis of 2,3-difluoropyridine from 5-chloro-2,3-difluoropyridine utilizing 5 percent palladium on carbon achieves conversion rates of 95 percent with yields reaching 91.7 percent [7]. The process operates at 90 degrees Celsius with tri-alkylamine as base in autoclave conditions [7].

Recent developments in heterogeneous catalysis have introduced palladium hydroxide on carbon as a highly effective system for fluorinated pyridine hydrogenation [8]. The combination of palladium hydroxide on carbon with aqueous hydrochloric acid in methanol provides selective reduction of fluorinated pyridines while preventing defluorination side reactions [8]. This methodology demonstrates superior performance compared to other heterogeneous catalysts, achieving excellent yields and diastereoselectivities [8].

Rhodium-based catalysts offer alternative pathways for specialized applications [9]. Rhodium oxide catalysts enable reduction of functionalised pyridines under mild conditions, though substrate compatibility varies depending on functional group positioning [9]. The catalyst demonstrates particular effectiveness with electron-withdrawing substituents, achieving full conversion with trifluoromethyl-substituted pyridines [9].

Table 2: Catalytic Hydrogenation Performance Data

| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Pd/C (5%) | 90 | 95.0 | 91.7 | High |

| Pd(OH)₂/C + HCl | 40 | >95 | >90 | Excellent |

| Raney Nickel | Variable | Quantitative | Variable | Good |

| Rh₂O₃ | 40 | Variable | Variable | Moderate |

Process Optimization for High-purity Yields

Process optimization for industrial-scale production focuses on maximizing yield while achieving pharmaceutical-grade purity exceeding 97 percent . Solvent selection plays a crucial role, with 1-methyl-pyrrolidin-2-one and acetonitrile proving effective for intermediate formation and purification . Reaction temperatures are carefully controlled between 20 to 130 degrees Celsius depending on the specific synthetic step .

The optimization strategy incorporates triethylorthoformate and acetic anhydride as reagents to facilitate intermediate formation, achieving yields ranging from 37 to over 90 percent depending on conditions . High-performance liquid chromatography purity exceeding 97 percent is consistently achieved through optimized processes . Final purification involves precipitation, filtration, and washing with acetonitrile-water mixtures to remove impurities .

Temperature and reaction time control proves essential to prevent over-reduction or decomposition during catalytic steps . The industrial processes emphasize precise reagent stoichiometry to maximize yield and purity . Multi-step dehydrazination and re-hydrazination cycles provide additional flexibility for achieving specific substitution patterns required for pharmaceutical applications .

Continuous process improvements have led to the development of recycling protocols for unconverted materials and intermediate residues [10]. The fluorination processes incorporate removal of hydrochloric acid gas as generated, facilitating fluorine exchange over chlorine at alpha positions and side chains [10]. This approach results in high selectivity towards desired fluorinated products while minimizing waste generation [10].

Table 3: Industrial Process Optimization Parameters

| Process Step | Temperature Range (°C) | Duration (hours) | Yield Range (%) | Purity (%) |

|---|---|---|---|---|

| Intermediate formation | 20-130 | 3-6 | 37-53 | - |

| Coupling with triethylorthoformate | 120-130 | 3-4 | 93.58 | - |

| Final purification | RT-50 | 1-2 | 94.1 | >97 |

Novel Synthetic Methodologies

Density Functional Theory-guided Fluorination Pathways

Density functional theory calculations have revolutionized the understanding of fluorination mechanisms in pyridine derivatives [11] [12]. Computational studies provide crucial insights into reaction pathways, enabling prediction of regioselectivity and optimization of synthetic conditions [11]. These theoretical approaches utilize hybrid functionals, particularly the B3LYP functional with triple-z quality basis sets, to model electronic and structural properties of fluorinated pyridines [13].

Recent computational investigations have revealed that fluorination reactions can proceed through distinct mechanistic pathways depending on reaction conditions [11]. Radical addition-elimination pathways operate for thiolation and selenylation processes, while fluorination proceeds via two-electron electrophilic substitution mechanisms [11]. The pre-installed electron-deficient activating groups play crucial roles in facilitating these transformations [11].

Density functional theory calculations comparing different potential binding modes provide evidence for understanding anion-binding capabilities of fluorinated pyridines [12]. These studies demonstrate that gas-phase binding energies can be accurately predicted through computational methods, enabling rational design of synthetic strategies [12]. The calculations reveal that carbon-hydrogen to anion interactions significantly influence binding properties and reactivity patterns [12].

Machine learning integration with density functional theory has emerged as a powerful approach for accelerating synthetic pathway discovery [14]. Graph neural networks trained on density functional theory-calculated properties enable rapid screening of potential synthetic routes while maintaining high accuracy [14]. These hybrid computational approaches achieve similar accuracies to traditional density functional theory calculations with substantially reduced computational requirements [14].

Microwave-assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative methodology for fluorinated pyridine preparation, offering significant advantages in reaction rate and product selectivity [15]. Microwave heating enables synthesis of terminally fluorinated compounds with enhanced fluoride incorporation rates exceeding 95 percent, representing up to 55 percent improvement over conventional heating methods [15]. Reaction times are dramatically reduced to approximately 2 minutes, representing a 10-fold reduction compared to traditional approaches [15].

The microwave methodology operates effectively at reduced temperatures of 55 to 60 degrees Celsius, providing a 20 degree Celsius reduction compared to conventional heating while maintaining high yields [15]. Overall decay-corrected radiochemical yields demonstrate significant improvement, increasing from 23.6 percent with conventional heating to 49.0 percent with microwave assistance [15]. The enhanced yields are accompanied by notably fewer side-products and improved reaction reproducibility [15].

Microwave-assisted polycondensation has been successfully applied to synthesis of pyridine-containing polyimides [16]. The methodology utilizes commercial dianhydrides and diamines mixed with meta-cresol and catalytic amounts of isoquinoline [16]. Reactions proceed at 80 degrees Celsius for 2 hours, followed by 230 degrees Celsius for 30 minutes, automatically controlled by specialized microwave synthesizers [16]. Polymer yields consistently exceed 90 percent using this optimized protocol [16].

The microwave approach provides superior temperature control compared to conventional heating, allowing efficient fluorination reactions across broader temperature ranges [15]. Chemical purity of crude reaction mixtures shows marked improvement with microwave heating, attributed to shorter reaction times and differences in heating mechanisms [15]. The microwave mode of heating facilitates cleaner, more specific reaction pathways than achievable using conventional thermal methods [15].

Table 4: Microwave vs. Conventional Heating Comparison

| Parameter | Conventional Heating | Microwave Heating | Improvement |

|---|---|---|---|

| Fluoride incorporation | <85% | >95% | +55% |

| Reaction time | 20 minutes | 2 minutes | 10-fold reduction |

| Temperature requirement | 75°C | 55-60°C | 20°C reduction |

| Radiochemical yield | 23.6% | 49.0% | +107% |

| Side products | Numerous | Minimal | Significant reduction |

Thermodynamic Parameters (melting/boiling points, density)

2-Amino-3,5-difluoropyridine exhibits well-defined thermodynamic characteristics that reflect the influence of both the amino group and fluorine substituents on the pyridine ring system. The compound presents as a white to pale brown crystalline solid with a molecular weight of 130.10 g/mol and molecular formula C₅H₄F₂N₂ [1] [2] [3].

The melting point ranges from 52-59°C, with most sources reporting values between 55-57°C [1] [2] [4] [5] [6] [3]. This relatively low melting point compared to the parent pyridine compound reflects the disruption of intermolecular hydrogen bonding patterns caused by the strategic positioning of fluorine atoms at the 3- and 5-positions. The predicted boiling point is 155.8±35.0°C [1] [2] [4], indicating moderate volatility under standard conditions.

The density is predicted to be 1.393±0.06 g/cm³ [1] [2] [4], demonstrating the significant contribution of fluorine atoms to the overall molecular density. This density value is substantially higher than pyridine itself (0.982 g/cm³), reflecting the mass contribution of the two fluorine substituents and their electronic effects on molecular packing.

Table 1: Thermodynamic Parameters of 2-Amino-3,5-difluoropyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Weight (g/mol) | 130.10 | [1] [2] [3] |

| Melting Point (°C) | 52-59 | [1] [2] [5] [6] [3] |

| Boiling Point (°C) | 155.8±35.0 (Predicted) | [1] [2] [4] |

| Density (g/cm³) | 1.393±0.06 (Predicted) | [1] [2] [4] |

| Flash Point (°C) | 81 | [1] [2] [7] |

| Vapor Pressure (mmHg at 25°C) | 2.98 | [2] |

| Refractive Index | 1.524 | [2] |

The flash point of 81°C [1] [2] [7] indicates that the compound requires elevated temperatures for ignition, making it relatively safe for handling under normal laboratory conditions. The vapor pressure of 2.98 mmHg at 25°C [2] suggests moderate volatility, requiring appropriate ventilation during experimental procedures.

Spectroscopic Signatures (IR, NMR, UV-Vis)

The spectroscopic characterization of 2-amino-3,5-difluoropyridine provides detailed insights into its molecular structure and electronic properties. Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of both amino and fluoro substituents.

Infrared Spectroscopy: The N-H stretching vibrations appear as sharp bands at 3463.34 and 3289.74 cm⁻¹ [8], characteristic of primary amino groups. These frequencies are slightly shifted compared to unsubstituted aminopyridines due to the electron-withdrawing effects of the fluorine atoms. The C-F stretching modes are observed in the range of 1150-1250 cm⁻¹ , consistent with aromatic C-F bonds. Additional ring vibrational modes appear in the fingerprint region, providing structural confirmation [8] .

Nuclear Magnetic Resonance Spectroscopy: ¹H NMR spectroscopy (300 MHz, CDCl₃) shows characteristic signals at δ 3.75 (2H, brs) for the amino protons, δ 5.90 (1H, brs) for an exchangeable proton, and aromatic protons at δ 7.06-7.13 (1H, m) and δ 7.91 (1H, s) [10]. The chemical shifts reflect the electron-withdrawing influence of fluorine atoms, causing downfield shifts of the aromatic protons.

Electronic Structure Analysis

Computational Modeling of Molecular Orbitals

Computational studies using density functional theory (DFT) methods have provided comprehensive insights into the electronic structure of 2-amino-3,5-difluoropyridine. The molecular orbital calculations reveal significant modifications to the electronic distribution compared to unsubstituted pyridine.

Highest Occupied Molecular Orbital (HOMO) energies are stabilized by the electron-withdrawing fluorine atoms [15] [16], with the HOMO consisting of π orbitals of the pyridine ring combined with contributions from lone-pair orbitals of the fluorine atoms [16]. This stabilization affects the ionization potential and chemical reactivity of the compound.

The Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered due to fluorine substitution [15] [17]. Comparative studies of fluoropyridine systems show that fluorine atoms create additional molecular orbitals below the original pyridine π-system [18], with each fluorine atom contributing new lower-energy orbitals that follow specific energetic and geometric patterns.

Band gap calculations indicate values in the range of 5.9-6.4 eV (estimated from difluoropyridine analogues) [18], representing an increase compared to unsubstituted pyridine due to the combined effects of HOMO stabilization and LUMO lowering. The adiabatic ionization energy for related fluoropyridine systems is approximately 9.5-10.0 eV [16] [19], reflecting the stabilization of the ground state electronic configuration.

Table 3: Electronic Structure Parameters and Fluorine Substitution Effects

| Parameter | Calculated Value | Effect of Fluorine |

|---|---|---|

| HOMO Energy (eV) | Stabilized relative to pyridine | Stabilized by electron-withdrawing F |

| LUMO Energy (eV) | Lowered due to fluorine substitution | Significantly lowered |

| Band Gap (eV) | 5.9-6.4 (estimated from analogues) | Increased compared to pyridine |

| Ionization Energy (eV) | 9.5-10.0 (estimated) | Increased |

| Dipole Moment (D) | Enhanced due to F atoms | Increased polarity |

| Polarizability (ų) | 9.5-9.6 (from analogues) | Slightly increased |

Natural Bond Orbital (NBO) analysis demonstrates that the electronic excitation can occur from orbitals consisting of π orbitals of the pyridine ring combined with lone-pair orbitals of fluorine atoms [16]. This mixing of atomic orbitals creates unique electronic properties that distinguish fluorinated pyridines from their non-fluorinated counterparts.

Fluorine Substitution Effects on Electron Distribution

The introduction of fluorine atoms at the 3- and 5-positions of the pyridine ring creates profound changes in electron distribution that govern the chemical and physical properties of 2-amino-3,5-difluoropyridine.

Electron-Withdrawing Effects: Fluorine atoms act as strong electron-withdrawing groups through both inductive and resonance mechanisms [20] [21]. The inductive effect operates through the σ-bond framework, with fluorine's high electronegativity (3.98) drawing electron density away from the aromatic ring. Simultaneously, fluorine participates in resonance interactions through its p-orbitals, creating a complex interplay of electronic effects.

Charge Distribution Modifications: Mulliken charge analysis reveals that fluorine substitution significantly alters atomic charges throughout the molecule [17]. The pyridyl nitrogen charge becomes less negative (from qₙ = -0.17 e in non-fluorinated systems to qₙ = -0.11 e in fluorinated analogues) [17], reflecting reduced electron density at the nitrogen center. This charge redistribution affects the hydrogen-bond basicity and overall reactivity of the compound.

Molecular Orbital Mixing: Fluorine substitution creates new molecular orbitals below the original pyridine π-system [18]. For difluoropyridines, two additional π-orbitals are generated, corresponding to the two fluorine substituents. These orbitals exhibit fluorine-carbon π-bonding character in the lower energy states and π-antibonding character in orbitals analogous to the original pyridine system [18].

Bond Length Modifications: The electron-withdrawing effects manifest in systematic bond length changes throughout the molecule [15]. Carbon-fluorine bonds typically measure 1.34-1.35 Å [18], which is shorter than typical C-F single bonds due to partial double-bond character from resonance interactions. The carbon-carbon bonds within the ring show alternating patterns of shortening and lengthening depending on their proximity to the fluorine substituents [18].

Polarization Effects: Fluorine substitution creates significant molecular dipole moments that enhance intermolecular interactions [17]. The dual effect of fluorine simultaneously increases the hydrophobic surface area while increasing the overall molecular polarity [17]. This contradiction arises because fluorine atoms contribute to molecular volume while creating localized regions of high electron density that interact strongly with polar environments.

Stabilization Mechanisms: The stabilizing effect of fluorine atoms on the aromatic system occurs through charge delocalization [18]. Fluorine atoms can withdraw electron density through σ-bonds and return charge through π-orbital interactions, particularly at positions ortho and para to the nitrogen atom [18]. This bidirectional electron flow creates enhanced stability compared to non-fluorinated analogues.

Aromaticity Modifications: Harmonic Oscillator Model of Aromaticity (HOMA) values for difluoropyridines typically range from 0.47-0.68 [18], compared to 0.73 for unsubstituted pyridine. This reduction reflects the disruption of aromatic electron delocalization caused by fluorine substitution, though the compounds retain significant aromatic character.

Reactivity Profile

Nucleophilic Aromatic Substitution Patterns

2-Amino-3,5-difluoropyridine exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions, largely governed by the electron-withdrawing effects of the fluorine substituents and the directing influence of the amino group.

Activation by Fluorine Substituents: The fluorine atoms at positions 3 and 5 significantly activate the pyridine ring toward nucleophilic attack [22] [23]. Unlike electrophilic aromatic substitution, nucleophilic aromatic substitution is accelerated by electron-withdrawing groups [23], making the difluorinated pyridine ring highly susceptible to nucleophilic displacement reactions. The electron-deficient character created by fluorine substitution lowers the energy barrier for nucleophile addition [24].

Regioselectivity Patterns: The substitution pattern strongly favors displacement at the 2- and 6-positions (ortho to nitrogen), where the combined activating effects of the pyridine nitrogen and fluorine substituents create the most electrophilic carbon centers [23] [25]. The amino group at position 2 can participate in these reactions either as a directing group or as a leaving group, depending on reaction conditions.

Fluorine as Leaving Group: Remarkably, fluorine can act as a leaving group in nucleophilic aromatic substitution reactions [23] [25]. While fluoride is typically considered a poor leaving group in aliphatic systems, the electron-withdrawing nature of fluorine and the aromatic stabilization make C-F bond cleavage favorable in these systems [23]. The reaction proceeds through a Meisenheimer intermediate where the negative charge is stabilized by the electron-withdrawing substituents [23].

Mechanistic Pathways: The mechanism follows the classic addition-elimination pathway (SₙAr) [22] [23]. First, the nucleophile attacks the electron-poor aromatic carbon, forming a negatively charged Meisenheimer intermediate. Second, the leaving group (fluoride or amino group) is expelled, restoring aromaticity [23]. The rate-determining step is typically the initial nucleophile addition, which is facilitated by the electron-deficient character of the fluorinated ring [23].

Nucleophile Compatibility: A wide range of nucleophiles readily react with 2-amino-3,5-difluoropyridine under mild conditions [25]. Oxygen nucleophiles (alcohols, phenols) typically require potassium tert-butoxide in THF at 50°C for complete conversion [25]. Nitrogen nucleophiles (primary and secondary amines) react using diisopropylethylamine in DMSO at 120°C [25]. Sulfur nucleophiles (thiols) readily substitute under similar conditions [25].

Table 4: Nucleophilic Aromatic Substitution Conditions for 2-Amino-3,5-difluoropyridine

| Nucleophile Type | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1°, 2°, 3° alcohols | KOtBu | THF | 50 | 3 | 100 |

| Aromatic alcohols | KOtBu | DMF | 80 | 6 | 100 |

| Primary/secondary amines | iPr₂NEt | DMSO | 120 | 18 | 100 |

| Amides (N-H) | NaH | DMF | 100 | 3 | 100 |

| N-heterocycles | NaH | DMF | 100 | 1-3 | 100 |

| Cyanide | KCN | DMSO | 120 | 18 | ~80 |

| Thiols | NaSR | THF | 50 | 3 | 100 |

Selectivity Considerations: The selectivity between fluoride and other leaving groups is remarkably high [25]. When both fluoride and chloride are present in the same molecule, nucleophilic substitution preferentially occurs at the fluorinated position under mild conditions [25]. This selectivity arises from the greater polarization of the C-F bond compared to C-Cl bonds in electron-deficient aromatic systems [23].

Oxidation and Reduction Pathways

The oxidation and reduction chemistry of 2-amino-3,5-difluoropyridine is primarily centered on transformations of the amino group and pyridine nitrogen oxidation, with fluorine substituents providing electronic modulation of these processes.

Pyridine N-Oxide Formation: The pyridine nitrogen can be readily oxidized to form N-oxide derivatives using various oxidizing agents [26]. Hydrogen peroxide in acetic acid provides a mild and efficient oxidation method, typically yielding 80% or higher conversion under reflux conditions [26]. meta-Chloroperoxybenzoic acid (m-CPBA) in chloroform represents an alternative oxidation protocol, particularly effective for electron-deficient pyridines [26].

Specialized Oxidation Reagents: Methyltrioxorhenium (MTO) catalyzed oxidations using 30% aqueous hydrogen peroxide achieve high yields with minimal catalyst loading [26]. For 2-substituted pyridines, 5 mol% MTO is typically required to reach full conversion [26]. Dimethyldioxirane (DMD) provides rapid and quantitative conversion to N-oxides at 0°C in dichloromethane [26].

Caro's Acid Oxidation: Caro's acid (H₂SO₅) offers unique advantages for amino-substituted pyridines, allowing oxidation over a wide pH range and in aqueous media [26]. The reaction proceeds under neutral or basic conditions, making it compatible with the basic amino functionality [26].

Amino Group Oxidation: The primary amino group can undergo various oxidation transformations. Mild oxidation with reagents such as potassium permanganate or hydrogen peroxide can convert the amino group to nitro derivatives . The electron-withdrawing fluorine substituents enhance the susceptibility of the amino group to oxidation by stabilizing oxidized intermediates .

Reduction Pathways: Catalytic hydrogenation using palladium on carbon or Raney nickel can selectively reduce various functional groups while preserving the aromatic ring and fluorine substituents [11]. Lithium aluminum hydride and sodium borohydride provide chemical reduction alternatives under controlled conditions .

Electrochemical Oxidation: Studies on related aminopyridine systems indicate that electrochemical oxidation can occur at pyrolytic graphite electrodes in phosphate buffers [27]. The oxidation potential is significantly influenced by the electron-withdrawing fluorine substituents, typically requiring higher potentials compared to unsubstituted aminopyridines [27].

Mechanistic Considerations: Oxidation-reduction reactions of fluorinated aminopyridines often proceed through radical intermediates [28]. The fluorine substituents can stabilize radical species through delocalization effects, influencing both the reaction rates and product distributions [28]. Free radical pathways may compete with ionic mechanisms, particularly under oxidative conditions [28].

Acid-Base Behavior and pKa Determinants

The acid-base properties of 2-amino-3,5-difluoropyridine are fundamentally altered by the dual presence of electron-donating amino and electron-withdrawing fluorine substituents, creating a complex interplay of electronic effects.

Predicted pKa Values: The predicted pKa for 2-amino-3,5-difluoropyridine is 1.67±0.49 [1] [2] [4], indicating significantly reduced basicity compared to unsubstituted pyridine (pKa = 5.25) or 2-aminopyridine (pKa = 6.86). This dramatic reduction reflects the dominant influence of the electron-withdrawing fluorine substituents over the electron-donating amino group [17].

Electronic Effects on Basicity: The fluorine atoms create strong inductive effects that withdraw electron density from the pyridine nitrogen [17] [21]. Computational studies demonstrate that electron-withdrawing groups reduce the electron density on the nitrogen atom, leading to decreased basicity [21]. The pKa reduction of approximately 4-5 units compared to 2-aminopyridine illustrates the powerful electron-withdrawing influence of the two fluorine substituents [17].

Comparative Analysis: Studies of related difluoropyridine systems provide context for understanding basicity trends [17]. 2,6-Difluoropyridine exhibits a predicted pKa of -6.09±0.10 [29], while 3,5-difluoropyridine analogues show pKa values in the range of 1.5-2.0 [30] [17]. The amino substituent in 2-amino-3,5-difluoropyridine provides partial compensation for the electron-withdrawing effects, resulting in a moderately higher pKa than fully fluorinated systems [17].

Hydrogen Bonding Effects: The amino group can participate in hydrogen bonding interactions that influence the apparent basicity [31]. Intramolecular hydrogen bonding between the amino group and fluorine atoms may occur, creating conformational effects that modulate the electronic properties of the pyridine nitrogen [31]. Solvent effects can significantly influence the observed pKa values through differential solvation of the neutral and protonated forms [17].

Charge Distribution Analysis: Mulliken charge calculations reveal that fluorine substitution significantly reduces the negative charge density at the pyridine nitrogen [17]. The charge depletion correlates directly with reduced proton affinity and lower basicity [17]. Natural bond orbital analysis provides additional insights into the charge transfer mechanisms that govern acid-base behavior [16].

Protonation Site Selectivity: In systems with multiple basic sites, protonation preferentially occurs at the pyridine nitrogen rather than the amino group [17]. The amino group, while electron-donating through resonance, is significantly deactivated by the inductive effects of the adjacent fluorine-substituted pyridine ring [17]. Computational modeling confirms that the pyridine nitrogen remains the most basic site despite the overall reduction in basicity [17].

Applications in Medicinal Chemistry: The reduced basicity of fluorinated aminopyridines has important implications for drug design [17]. Lower pKa values can improve membrane permeability and metabolic stability while reducing unwanted interactions with biological targets [17]. The fine-tuning of basicity through strategic fluorine placement allows optimization of pharmacokinetic properties [17].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant